(3-Methyloxetan-3-YL)methyl 3-chloropropanoate
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Overview
Description
(3-Methyloxetan-3-YL)methyl 3-chloropropanoate: is an organic compound with the molecular formula C7H11ClO3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a chloropropanoate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-YL)methyl 3-chloropropanoate typically involves the reaction of 3-methyloxetan-3-ylmethanol with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxetan-3-YL)methyl 3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyloxetan-3-ylmethanol and 3-chloropropanoic acid.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
(3-Methyloxetan-3-YL)methyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-YL)methyl 3-chloropropanoate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloropropanoate group, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyloxetan-3-yl)methyl acetate
- (3-Methyloxetan-3-yl)methyl hexanoate
- (3-Methyloxetan-3-yl)methyl 4-bromobutanoate
Comparison
Compared to its analogs, (3-Methyloxetan-3-YL)methyl 3-chloropropanoate is unique due to the presence of the chloropropanoate group, which imparts distinct reactivity and potential biological activity
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activity warrants further investigation.
Properties
CAS No. |
828922-10-7 |
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Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methyl 3-chloropropanoate |
InChI |
InChI=1S/C8H13ClO3/c1-8(4-11-5-8)6-12-7(10)2-3-9/h2-6H2,1H3 |
InChI Key |
DREIZBDJDRWUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC(=O)CCCl |
Origin of Product |
United States |
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